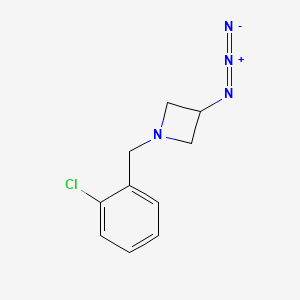

3-Azido-1-(2-chlorobenzyl)azetidine

Description

Properties

IUPAC Name |

3-azido-1-[(2-chlorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c11-10-4-2-1-3-8(10)5-15-6-9(7-15)13-14-12/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKVTXGRDGYZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(2-chlorobenzyl)azetidine typically involves the reaction of 2-chlorobenzyl chloride with azide ions under specific conditions. The reaction can be carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 3-Azido-1-(2-chlorobenzyl)azetidine may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(2-chlorobenzyl)azetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted azetidines.

Scientific Research Applications

3-Azido-1-(2-chlorobenzyl)azetidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Azido-1-(2-chlorobenzyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azide group, in particular, is known to participate in click chemistry reactions, which are highly efficient and selective. This property makes the compound valuable in various biological and chemical applications.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Fluorine : The 2-chlorobenzyl group (in the target compound) shows comparable anti-HIV activity to propyl (11c) but superior to unsubstituted benzyl (11d) . Fluorine at the 2-position (11g) improves inhibition but reduces cell viability, suggesting a trade-off between potency and toxicity.

- Substituent Position : Para-substituted fluorine (11h) marginally enhances activity over ortho-fluorine (11g), indicating steric or electronic influences.

Molecular and Physicochemical Comparisons

The molecular mass and substituent bulk influence solubility and reactivity:

Structural Insights :

Photochemical Behavior

Quantum-chemical studies on azetidine derivatives highlight redox-dependent ring-opening dynamics:

- Oxidation : Lowers the energy barrier for ring opening, favoring the cis-isomer in DNA repair models .

- Reduction : One-electron reduction accelerates ring scission, a trait shared with cyclobutane pyrimidine dimers (CPDs) in UV-damaged DNA .

Comparison with AZT (Azidothymidine) : While both compounds contain azido groups, AZT (a thymidine analog) inhibits HIV reverse transcriptase via chain termination, whereas 3-azido-azetidines likely target viral entry or fusion .

Q & A

Q. What are the primary synthetic routes for 3-Azido-1-(2-chlorobenzyl)azetidine?

The synthesis typically involves visible-light-mediated [2+2] photocycloadditions to form the strained azetidine ring, followed by azidation via nucleophilic substitution with sodium azide (NaN₃). Key steps include:

- Ring formation : Cyclization of amino alcohol precursors under blue LED light (450 nm) to minimize side reactions.

- Azidation : Substitution at the 3-position using NaN₃ in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Purification : Chromatography or recrystallization to isolate the product (purity >95%).

Q. How does the azido group influence the compound’s reactivity?

The azido (-N₃) group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and other transformations:

- Staudinger reaction : Reacts with triphenylphosphine to form iminophosphorane intermediates.

- Huisgen cycloaddition : Forms triazoles with terminal alkynes (critical for bioconjugation).

- Schmidt reaction : Converts to amines under reducing conditions (e.g., H₂/Pd) .

Methodological note: Monitor reaction progress via FT-IR (azide peak at ~2100 cm⁻¹) .

Q. What analytical techniques confirm its structural integrity?

Q. How stable is the compound under varying conditions?

- Thermal stability : Decomposes at >150°C (TGA data) with exothermic peaks observed via DSC .

- Photostability : Degrades under UV light (λ <300 nm); store in amber vials .

- Hydrolytic stability : Susceptible to ring-opening in acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. What reaction mechanisms govern the azido group’s transformations?

- Click chemistry : Cu(I)-catalyzed [3+2] cycloaddition follows a stepwise mechanism involving metallocycle intermediates. Kinetic studies show a rate constant of ~0.5 M⁻¹s⁻¹ at 25°C .

- Reduction pathways : Catalytic hydrogenation (H₂/Pd-C) reduces -N₃ to -NH₂ via a radical intermediate, confirmed by ESR spectroscopy .

- Contradictions : Conflicting reports on regioselectivity in Huisgen reactions; solvent polarity (e.g., DMSO vs. THF) modulates outcomes .

Q. How do substituents on the benzyl group affect structure-activity relationships (SAR)?

Q. What are the decomposition pathways under thermal/photolytic stress?

- Thermolysis : Generates NH₃ and nitrogen radicals (trapped via EPR), leading to ring-opened byproducts (e.g., acrylonitrile derivatives) .

- Photolysis : Forms aziridine intermediates (λmax = 254 nm) followed by rearrangement to imines .

- Mitigation : Add radical scavengers (e.g., BHT) during storage .

Q. What handling protocols are recommended for safe laboratory use?

Q. Methodological Notes for Contradictions

- Conflicting SAR data : Use isosteric replacements (e.g., -CF₃ vs. -Cl) to isolate electronic vs. steric effects .

- Analytical discrepancies : Cross-validate NMR assignments with COSY/HSQC to resolve peak overlaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.